molecular formula C41H43NO4 B562742 (3R,5R)-1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine CAS No. 151963-95-0

(3R,5R)-1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine

Cat. No.: B562742
CAS No.: 151963-95-0
M. Wt: 613.798
InChI Key: UMMMXEDKZOXSCP-RFUGTTMISA-N
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Description

(3R,5R)-1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, the enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Scientific Research Applications

(3R,5R)-1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine involves multiple stepsThe reaction conditions typically involve the use of solvents like acetone and reagents such as N-bromosuccinimide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: N-bromosuccinimide

    Reducing Agents: Lithium aluminum hydride

    Solvents: Acetone, chloroform

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylated derivatives, while reduction can produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of (3R,5R)-1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine involves its interaction with glycan structures. It can inhibit or modify the activity of enzymes involved in glycan synthesis and degradation. The molecular targets include glycosyltransferases and glycosidases, which are crucial for the formation and breakdown of glycan chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5R)-1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine is unique due to its specific structure, which allows it to interact with a wide range of glycan-related enzymes. This makes it particularly valuable in glycobiology research for studying complex carbohydrate interactions and pathways .

Properties

IUPAC Name

(3R,5R)-1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H43NO4/c1-6-16-33(17-7-1)26-42-27-39(44-29-35-20-10-3-11-21-35)41(46-31-37-24-14-5-15-25-37)40(45-30-36-22-12-4-13-23-36)38(42)32-43-28-34-18-8-2-9-19-34/h1-25,38-41H,26-32H2/t38?,39-,40-,41?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMMXEDKZOXSCP-RFUGTTMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1CC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C([C@@H](C(N1CC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H43NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676269
Record name (3R,5R)-1-Benzyl-3,4,5-tris(benzyloxy)-2-[(benzyloxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151963-95-0
Record name (3R,5R)-1-Benzyl-3,4,5-tris(benzyloxy)-2-[(benzyloxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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